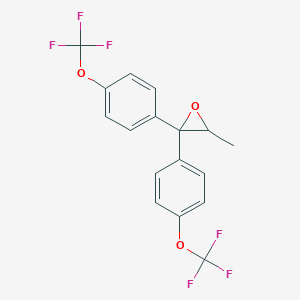
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane
Descripción general
Descripción
“3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” is a chemical compound with the molecular formula C17H12F6O3 and a molecular weight of 378.26 g/mol . It is used in the synthesis of polymers .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” consists of a three-membered oxirane ring with two phenyl rings attached, each substituted with a trifluoromethoxy group .Aplicaciones Científicas De Investigación
Applications in Material Science
Development of Dental Composite Materials : Oxiranes are explored for non-shrinking dental composite materials due to their ring-opening properties. Siloranes, compounds combining silane and oxirane, are particularly noted for potentially reducing the adverse biological effects associated with reactive oxirane molecules (Schweikl, Schmalz, & Weinmann, 2002).
Synthesis of Polyfluorinated Tertiary Alcohols : The ring-opening reactions of certain oxiranes with nucleophiles result in the formation of tertiary alcohols, demonstrating the chemical versatility and utility of oxiranes in synthesizing complex fluorinated compounds (Petrov, 2002).
Applications in Polymer Chemistry
- Epoxy Resins for Corrosion Inhibition : Epoxy resins derived from oxirane compounds, such as 2,2′-bis(oxiran-2-ylmethoxy)-1,1′-biphenyl, show promise as corrosion inhibitors for carbon steel in acidic mediums. These resins form protective films on metal surfaces, demonstrating the potential of oxiranes in coatings and materials protection (Dagdag et al., 2019).
Applications in Organic Synthesis
Synthesis of Functionalized Oxazoles : Oxiranes serve as key intermediates in the synthesis of various functionalized organic compounds, such as oxazoles, which have applications ranging from materials science to pharmaceuticals (Misra & Ila, 2010).
Photopolymerization Processes : Oxiranes are utilized in photopolymerization processes to create copolymers with specific properties, demonstrating the role of oxiranes in developing advanced polymeric materials (Sherif et al., 2001).
Direcciones Futuras
The future directions for “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” could involve its use in the synthesis of polymers for electrochromic devices . These devices, which change color in response to electric voltage, have potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
Propiedades
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3/c1-10-15(24-10,11-2-6-13(7-3-11)25-16(18,19)20)12-4-8-14(9-5-12)26-17(21,22)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDUVMZLWIKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



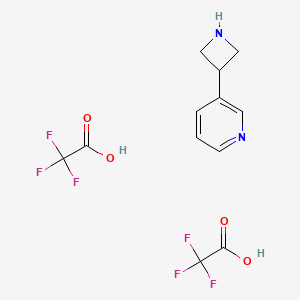
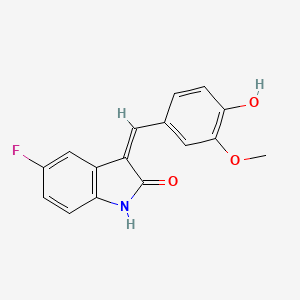
![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
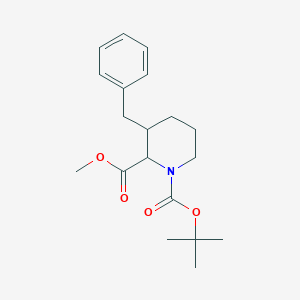
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
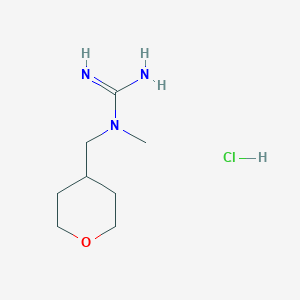
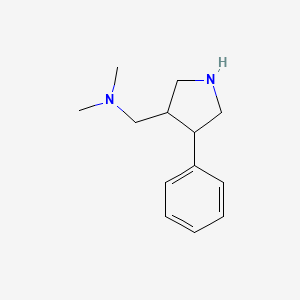
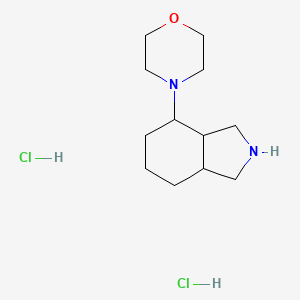
![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
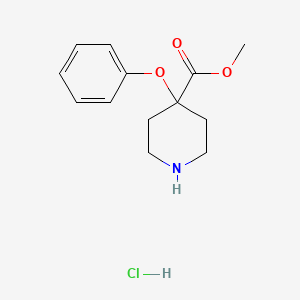
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)
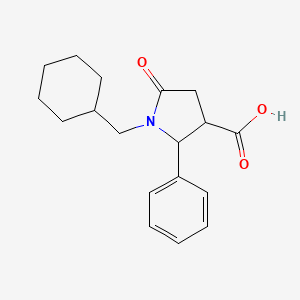
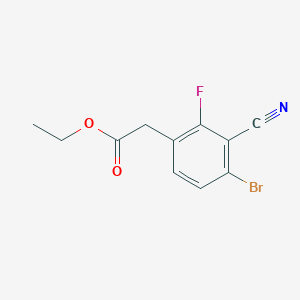
![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)